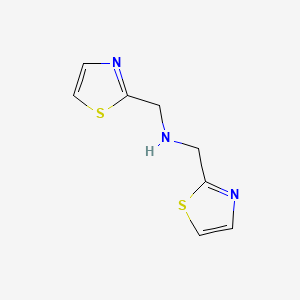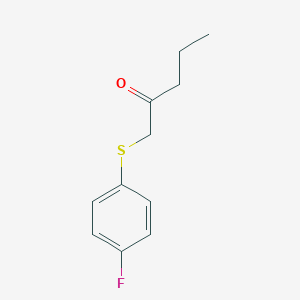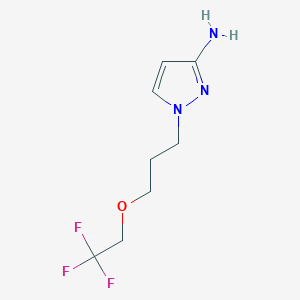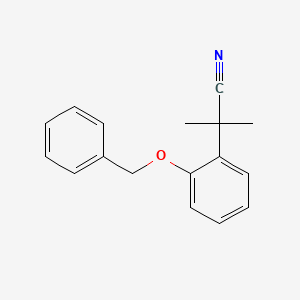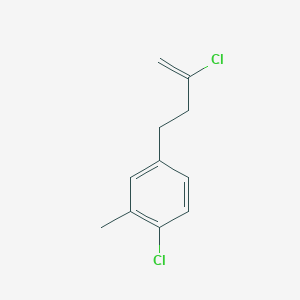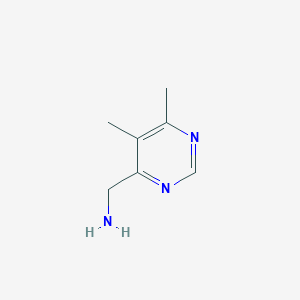
(5,6-Dimethylpyrimidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Dimethylpyrimidin-4-yl)methanamine is a chemical compound with the molecular formula C7H11N3 It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 5 and 6 on the pyrimidine ring and a methanamine group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dimethylpyrimidin-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethylpyrimidine.
Reaction with Methanamine: The key step involves the reaction of 5,6-dimethylpyrimidine with methanamine under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Purification: The crude product is then purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (5,6-Dimethylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(5,6-Dimethylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (5,6-Dimethylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Pirimicarb: A well-known insecticide with a similar pyrimidine structure, used to control aphids on crops.
Sulfisomidin: An antibiotic with a pyrimidine ring, used to treat bacterial infections.
Comparison: (5,6-Dimethylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties Unlike pirimicarb, which is primarily used as an insecticide, this compound has broader applications in chemistry, biology, and medicine
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(5,6-dimethylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c1-5-6(2)9-4-10-7(5)3-8/h4H,3,8H2,1-2H3 |
Clave InChI |
PWWRFKFXCVRULR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN=C1CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








aminedihydrochloride](/img/structure/B13529639.png)

